cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
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Overview
Description
cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexane ring, a methoxyphenyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with 4-methoxybenzaldehyde in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often using catalysts to increase yield and efficiency. The exact industrial methods can vary, but they generally aim to maximize the purity and yield of the final product while minimizing costs and environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic outcomes .
Comparison with Similar Compounds
- cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
- cis-4-[2-(4-Hydroxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Comparison: cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
IUPAC Name |
4-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-20-14-8-6-12(7-9-14)15(17)10-11-2-4-13(5-3-11)16(18)19/h6-9,11,13H,2-5,10H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNJSFXWTHGRAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001171349 |
Source
|
Record name | cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001171349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-52-2 |
Source
|
Record name | cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001171349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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